molecular formula C11H12BrN3O B1492740 2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2091138-51-9

2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B1492740
M. Wt: 282.14 g/mol
InChI Key: XIMXRRXVHZQCHG-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol, also known as BMPP, is a synthetic organic compound of the pyrazole family. It is a relatively new compound, first synthesized in 2020, and has shown potential in various scientific applications.

Scientific Research Applications

Proton Transfer in Chromophores

Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine (like 2-(4-methyl-1H-pyrazol-5-yl)pyridine and 2-(3-bromo-1H-pyrazol-5-yl)pyridine) have demonstrated three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer in hydrogen-bonded complexes. These processes, analyzed through spectroscopic methods and quantum chemical computations, showcase the unique dual luminescence and irreversible kinetic coupling of fluorescence bands in these compounds (Vetokhina et al., 2012).

Color Tuning in Iridium Tetrazolate Complexes

Research on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands has shown a wide range of redox and emission properties. The electronic properties of these complexes can be further tuned through the methylation of the coordinated tetrazolate ligand, offering potential applications in organic light-emitting devices, light-emitting electrochemical cell-type devices, and biological labeling (Stagni et al., 2008).

Tripodal Nitrogen Donor Ligands

The synthesis and characterization of new tripod ligands containing pyridin-2-yl, N-methylimidazol-2-yl, and pyrazol-l-y1 groups have been explored. These ligands have shown potential in coordination and organometallic chemistry, offering a range of applications in various fields (Byers et al., 1990).

properties

IUPAC Name

2-(4-bromo-5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-8-10(12)11(14-15(8)5-6-16)9-3-2-4-13-7-9/h2-4,7,16H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMXRRXVHZQCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C2=CN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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